molecular formula C20H24N2O B1254816 Tangutorine

Tangutorine

Cat. No. B1254816
M. Wt: 308.4 g/mol
InChI Key: ZIKRKRUIEOVRGS-ZMYBRWDISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tangutorine is a natural product found in Nitraria tangutorum with data available.

Scientific Research Applications

1. Anticancer Properties

Tangutorine, a beta-carboline alkaloid isolated from Nitraria tangutorum, has been studied for its potential anti-proliferative activity against human colon cancer HT-29 cells. Research indicates that tangutorine can inhibit cell proliferation in a dose-dependent manner. Notably, it induces the expression of cyclin kinase inhibitor p21 and inhibits topoisomerase II expression, leading to cell cycle arrest and abnormal mitosis without causing apoptosis (Liu et al., 2005).

2. Synthetic Pathways

Studies have focused on the biomimetic synthesis and total synthesis of tangutorine. These synthetic approaches are significant for understanding the compound's structure and potential therapeutic applications. For example, one study achieved an expeditious synthesis from lysine-derived units, providing insights into the biosynthesis of Nitraria alkaloids (Salame et al., 2009). Another research effort detailed a 19-step stereoselective total synthesis of tangutorine, employing strategies like intramolecular aza-[3 + 3] formal cycloaddition (Luo et al., 2003).

3. Structural Analysis and Variations

Several studies have been dedicated to analyzing the structure of tangutorine and related alkaloids. Investigations into the structures of nitraraine and nitraraidine, closely related to tangutorine, have been conducted to provide new insights into their real structures (Salame et al., 2011). Additionally, methodologies for synthesizing tangutorine's skeleton have been developed, shedding light on conformational and stereochemical aspects of the molecule (Berner et al., 1999).

4. Novel Synthesis Methods

Innovative methods for tangutorine synthesis have been explored, including a microwave-assisted approach for a more efficient synthesis process (Flink & Jokela, 2012). These developments in synthetic strategies have implications for the large-scale production and potential pharmaceutical applications of tangutorine.

properties

Product Name

Tangutorine

Molecular Formula

C20H24N2O

Molecular Weight

308.4 g/mol

IUPAC Name

[(1S,14R,19R)-3,13-diazapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-2(10),4,6,8,17-pentaen-17-yl]methanol

InChI

InChI=1S/C20H24N2O/c23-12-13-5-7-18-14(11-13)6-8-19-20-16(9-10-22(18)19)15-3-1-2-4-17(15)21-20/h1-4,11,14,18-19,21,23H,5-10,12H2/t14-,18-,19+/m1/s1

InChI Key

ZIKRKRUIEOVRGS-ZMYBRWDISA-N

Isomeric SMILES

C1C[C@H]2C3=C(CCN2[C@H]4[C@H]1C=C(CC4)CO)C5=CC=CC=C5N3

Canonical SMILES

C1CC2C3=C(CCN2C4C1C=C(CC4)CO)C5=CC=CC=C5N3

synonyms

tangutorine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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